Deferasirox éthylique

Vue d'ensemble

Description

Deferasirox Ethyl Ester is a derivative of deferasirox, an oral iron chelator primarily used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is designed to bind excess iron in the body, forming a stable complex that is excreted, thereby reducing iron toxicity.

Applications De Recherche Scientifique

Deferasirox Ethyl Ester has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and related reactions.

Biology: Investigated for its potential to chelate iron in biological systems, aiding in the study of iron metabolism.

Medicine: Explored for its therapeutic potential in treating iron overload conditions and its effects on cellular iron homeostasis.

Industry: Utilized in the development of iron chelation therapies and related pharmaceutical formulations.

Mécanisme D'action

Target of Action

Deferasirox Ethyl Ester is an iron chelator . Its primary target is the excess iron in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . An overload of iron can lead to toxicity and damage to organs such as the heart or liver .

Mode of Action

Deferasirox Ethyl Ester works by binding to the excess iron in the body . Specifically, it binds to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of Deferasirox Ethyl Ester are capable of binding to one atom of iron . This binding forms a stable complex .

Biochemical Pathways

The binding of Deferasirox Ethyl Ester to iron leads to the formation of a stable complex . This complex is then eliminated from the body, primarily through the kidneys . This process helps to remove the excess iron from the body, thereby reducing iron overload .

Pharmacokinetics

The pharmacokinetics of Deferasirox Ethyl Ester involves its absorption, distribution, metabolism, and excretion (ADME). It is orally active , and after administration, it enters the bloodstream where it binds to iron . The metabolism of Deferasirox Ethyl Ester is mainly through glucuronidation, with a minor part (about 8%) metabolized by cytochrome P450 . The formed complex of Deferasirox Ethyl Ester and iron is primarily excreted through the feces .

Result of Action

The binding of Deferasirox Ethyl Ester to iron and the subsequent formation of a stable complex leads to the reduction of iron overload in the body . This action helps to prevent potential damage to organs such as the heart or liver that can be caused by excess iron . In addition, Deferasirox Ethyl Ester has shown antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells, in vitro and in vivo .

Action Environment

The action of Deferasirox Ethyl Ester can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion . Furthermore, the efficacy of Deferasirox Ethyl Ester can be affected by the patient’s health status, such as the function of their kidneys and liver . It is also important to note that the bioavailability of Deferasirox Ethyl Ester can be affected by food, and it is recommended to be taken at least 30 minutes before food .

Analyse Biochimique

Biochemical Properties

Deferasirox Ethyl Ester, like its parent compound Deferasirox, is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . This binding interaction plays a crucial role in biochemical reactions, particularly in the process of iron chelation . Although Deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of Deferasirox .

Cellular Effects

Deferasirox Ethyl Ester has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit pancreatic cancer cell proliferation in a dose-dependent manner . In another study, Deferasirox was found to ameliorate neuronal damage in hemorrhagic stroke models .

Molecular Mechanism

The molecular mechanism of action of Deferasirox Ethyl Ester involves the binding of two molecules of Deferasirox to one atom of iron . This binding forms a stable complex which is then eliminated via the kidneys . This mechanism allows Deferasirox to effectively treat iron toxicity by binding trivalent (ferric) iron .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Deferasirox Ethyl Ester in laboratory settings are limited, research on Deferasirox has shown that it has a long half-life (t1/2, 11–19 h), allowing for a once-daily oral regimen . This suggests that Deferasirox Ethyl Ester may also exhibit similar temporal effects.

Dosage Effects in Animal Models

In animal models, Deferasirox has been shown to suppress xenograft tumor growth without serious side effects . Specific studies on the dosage effects of Deferasirox Ethyl Ester in animal models are currently limited.

Metabolic Pathways

The main metabolic pathway of Deferasirox involves glucuronidation by uridine diphosphate glucuronosyltransferase (UGT), with a residual 6% of the prodrug metabolized by cytochrome P450 (CYP) 1A1 and 2D66 .

Transport and Distribution

After absorption, Deferasirox reaches maximum plasma concentration (Tmax) 1–4 h post-dose . The majority (84%) of Deferasirox and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .

Subcellular Localization

While specific studies on the subcellular localization of Deferasirox Ethyl Ester are currently limited, research on Deferasirox has shown that it is highly lipophilic and bound almost exclusively to serum albumin . This suggests that Deferasirox Ethyl Ester may also exhibit similar subcellular localization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Deferasirox Ethyl Ester can be synthesized from deferasirox through esterification. The process typically involves reacting deferasirox with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods: Industrial production of deferasirox ethyl ester follows similar principles but on a larger scale. The process involves:

Esterification: Deferasirox is reacted with ethanol in the presence of an acid catalyst.

Purification: The reaction mixture is purified using techniques such as recrystallization or chromatography to obtain high-purity deferasirox ethyl ester.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical use.

Types of Reactions:

Oxidation: Deferasirox ethyl ester can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of deferasirox ethyl ester.

Reduction: Reduced forms of the compound, potentially altering the ester group.

Substitution: Substituted derivatives where the ester group is replaced by other functional groups.

Comparaison Avec Des Composés Similaires

Deferasirox: The parent compound, primarily used for iron chelation.

Deferiprone: Another oral iron chelator with a different chemical structure.

Deferoxamine: An injectable iron chelator used for acute iron toxicity.

Uniqueness: Deferasirox Ethyl Ester is unique due to its ester functional group, which may influence its pharmacokinetic properties and bioavailability compared to deferasirox. This modification can potentially enhance its therapeutic efficacy and reduce side effects.

Propriétés

IUPAC Name |

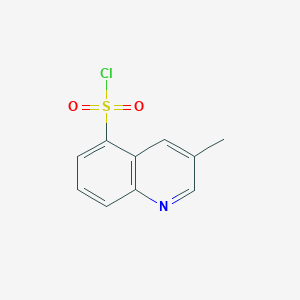

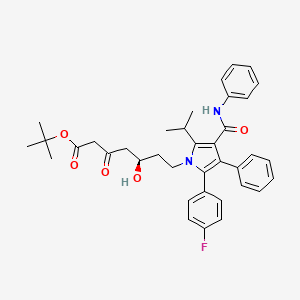

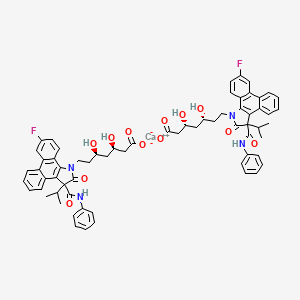

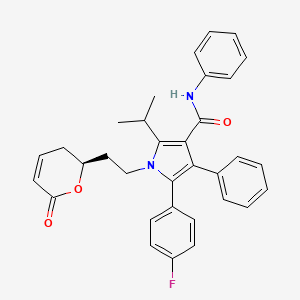

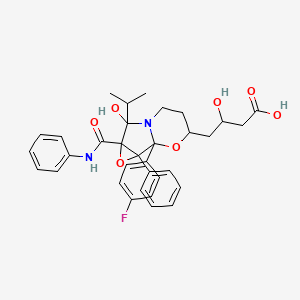

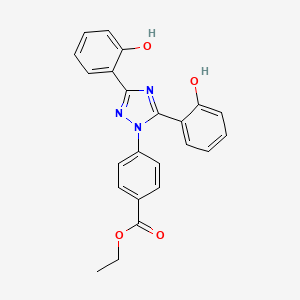

ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCPWOQZLXYJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201530-79-2 | |

| Record name | Deferasirox ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEFERASIROX ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ6Y6W4KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the origin of Deferasirox Ethyl Ester and how can it be synthesized?

A1: Deferasirox Ethyl Ester (2) is a related substance of Deferasirox (1), observed during the process development of the drug. It is formed as an impurity during the synthesis of Deferasirox. Researchers were able to intentionally synthesize Deferasirox Ethyl Ester, along with other impurities, to facilitate their characterization and develop analytical methods for their detection. [, ]

Q2: Are there analytical methods to identify and quantify Deferasirox Ethyl Ester?

A2: Yes, researchers developed and optimized analytical methods for the detection and quantification of Deferasirox Ethyl Ester. These methods are crucial to ensure the quality and purity of Deferasirox during its manufacturing process. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.